molecular formula C13H18N6OS B2974900 N-tert-Butyl-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 731788-61-7

N-tert-Butyl-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2974900
CAS No.: 731788-61-7
M. Wt: 306.39
InChI Key: OVEPCQTUEQFAJH-UHFFFAOYSA-N
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Description

N-tert-Butyl-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (CAS: 731788-61-7) is a heterocyclic compound characterized by a pyrazine ring fused to a 1,2,4-triazole core, linked via a sulfanyl group to an N-tert-butyl acetamide moiety. Its molecular formula is C₁₃H₁₈N₆OS, with a molecular weight of 306.39 g/mol and a purity of 95% . Its synthesis likely involves S-alkylation strategies common to sulfanyl acetamides, as seen in analogous compounds .

Properties

IUPAC Name

N-tert-butyl-2-[(4-methyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N6OS/c1-13(2,3)16-10(20)8-21-12-18-17-11(19(12)4)9-7-14-5-6-15-9/h5-7H,8H2,1-4H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVEPCQTUEQFAJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CSC1=NN=C(N1C)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-Butyl-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, including the formation of the triazole and pyrazine rings, followed by the introduction of the tert-butyl group and the acetamide moiety. One common synthetic route involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Formation of the Pyrazine Ring: The pyrazine ring is typically formed through a condensation reaction involving diamines and diketones or dicarboxylic acids.

    Introduction of the Tert-Butyl Group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides in the presence of a strong base.

    Formation of the Acetamide Moiety: The acetamide group is introduced through acylation reactions using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-tert-Butyl-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the triazole or pyrazine rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-tert-Butyl-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that is used in scientific research. It has a molecular weight of approximately 342.43 g/mol and a molecular formula of C13H18N6OSC_{13}H_{18}N_6OS . The compound features a tert-butyl group, a triazole ring, and a pyrazinyl moiety. The sulfanyl group, which contains a sulfur atom, enhances the compound's reactivity and interaction with biological targets.

Chemical Reactions
this compound can be used in various types of chemical reactions:

  • Nucleophilic Substitution
  • Cycloaddition
  • Cross-coupling reactions

These reactions make it a versatile compound in synthetic organic chemistry.

Biological Activities
this compound exhibits significant biological activities:

  • Antimicrobial activity
  • Anticancer activity
  • Enzyme inhibition

Applications

This compound has diverse applications:

  • Medicinal chemistry: It is used in the synthesis of drug candidates.
  • Agrochemical research: It is used in the development of new pesticides and herbicides.
  • Material science: It is used in the synthesis of new materials with unique properties.

Interaction Studies

Interaction studies have revealed that this compound may interact with various biological targets:

  • Enzymes
  • Receptors
  • DNA

These interactions underscore its potential as a therapeutic agent.

Structural Similarities

This compound shares structural similarities with several other compounds:

Compound NameStructural FeaturesBiological Activity
N-(3-fluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-y)-4H-triazol]-3-thiol}acetamideContains furan instead of pyrazineAntimicrobial
1-tert-butylthioacetateSimple thioester structureAntifungal
5-(pyrazin-2-y)-1H-pyrazole derivativesSimilar pyrazine coreAnticancer

Mechanism of Action

The mechanism of action of N-tert-Butyl-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibiting Enzymes: It can inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects.

    Binding to Receptors: The compound may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.

    Interacting with DNA/RNA: It can interact with nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Core Heterocyclic Modifications

  • Pyrazine vs. Pyridine/Phenyl Substituents :
    The target compound features a pyrazin-2-yl group at the 5-position of the triazole ring. In contrast, VUAA-1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide) and OLC-12 (2-(4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-(4-isopropylphenyl)-acetamide) incorporate pyridine rings, enhancing their activity as Orco agonists in insect olfaction studies .
  • Furan-2-yl Derivatives: Compounds such as 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide replace pyrazine with a furan ring, which has been linked to anti-exudative activity in rodent models .

Acetamide Substituents

  • N-tert-Butyl vs. Aryl Groups :
    The tert-butyl group in the target compound contrasts with aryl substituents in analogs like N-(4-fluorophenyl)-2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (CAS: 328262-91-5), where fluorophenyl groups improve lipophilicity and bioactivity .
  • Branched vs.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Purity (%) Key Substituents
Target Compound C₁₃H₁₈N₆OS 306.39 95 Pyrazin-2-yl, tert-butyl
VUAA-1 C₁₆H₂₀N₆OS 344.44 N/A Pyridin-3-yl, ethyl
N-(4-Fluorophenyl) Analog C₁₂H₁₀F₄N₄OS 342.29 N/A Trifluoromethyl, fluorophenyl
Furan-Triazole Derivative C₁₃H₁₄N₄O₂S 298.34 N/A Furan-2-yl, amino group

Key Observations :

  • Pyrazine’s electron-deficient nature may favor π-π stacking interactions distinct from pyridine or furan analogs .

Biological Activity

N-tert-Butyl-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (CAS Number: 731788-61-7) is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H18N6OS. Its structure features a triazole ring, which is known for its stability and biological relevance in medicinal chemistry.

The biological activity of this compound can be attributed to several mechanisms:

  • Triazole Moiety : The 1,2,3-triazole ring is known for its ability to form hydrogen bonds and interact with various biological targets. It has been shown to enhance the stability of compounds against enzymatic degradation, which is critical for maintaining therapeutic efficacy .
  • Inhibition of Protein Kinases : Similar compounds have demonstrated significant inhibition of protein kinases such as c-Met, which plays a crucial role in cancer progression. The presence of the triazole ring may enhance the binding affinity to these targets .
  • Antiproliferative Activity : In vitro studies have indicated that compounds containing triazole structures exhibit antiproliferative effects against various cancer cell lines. This suggests that this compound may possess similar properties .

Anticancer Activity

A study assessing the anticancer potential of related triazole compounds found that modifications in the structure could lead to significant differences in activity. For instance, compounds with a triazole moiety displayed lower IC50 values in cancer cell lines compared to their amide counterparts .

CompoundCell LineIC50 (μM)
Parent CompoundHeLa41 ± 3
Triazole DerivativeHeLa9.6 ± 0.7

This data indicates that the incorporation of the triazole ring significantly enhances anticancer activity.

Other Biological Activities

Research has also highlighted other potential applications:

  • GABA Modulation : Some derivatives have shown allosteric modulation of GABA receptors, which could be beneficial in neurological disorders .
  • Antioxidant Properties : Compounds similar to N-tert-butyl derivatives have been evaluated for their antioxidant capabilities, suggesting potential applications in oxidative stress-related conditions .

Case Studies

  • In Vivo Studies : Animal models have been utilized to evaluate the pharmacokinetics and therapeutic efficacy of compounds similar to N-tert-butyl derivatives. These studies often reveal insights into bioavailability and metabolic pathways that are crucial for drug development.
  • Clinical Relevance : The structural features shared with clinically approved drugs provide a framework for further development and optimization of N-tert-butyl derivatives as potential therapeutics.

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